molecular formula C12H9F3N2O B8016103 2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine

2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B8016103
M. Wt: 254.21 g/mol
InChI Key: ZWRBBVZVLVCEOX-UHFFFAOYSA-N
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Description

2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine is a compound that belongs to the class of phenylpyridines It is characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the third position of the phenyl ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine typically involves the introduction of the trifluoromethoxy group onto a phenylpyridine scaffold. One common method involves the nucleophilic aromatic substitution reaction where a suitable trifluoromethoxy precursor reacts with a halogenated phenylpyridine under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can lead to various substituted phenylpyridines.

Scientific Research Applications

2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of biological receptors and enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)phenylpyridine
  • 2-Amino-4-(methoxy)phenylpyridine
  • 2-Amino-4-(fluoromethoxy)phenylpyridine

Uniqueness

2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs with different substituents.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-17-11(16)7-9/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRBBVZVLVCEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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